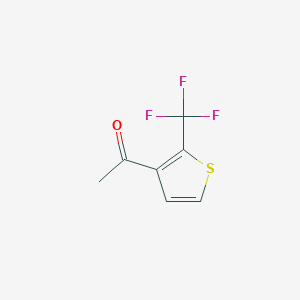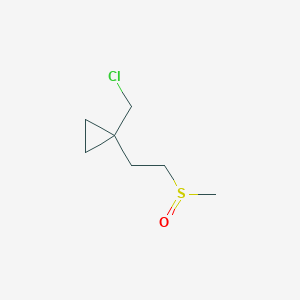phosphanium bromide CAS No. 73022-37-4](/img/structure/B13151309.png)
[(1,3-Dioxan-2-yl)methyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxan-2-yl)methylphosphanium bromide is a chemical compound with the molecular formula C22H22BrO2P. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used as a reagent in various chemical reactions due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxan-2-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with 1,3-dioxane-2-methanol in the presence of a brominating agent such as hydrogen bromide or phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Step 1: Triphenylphosphine is reacted with hydrogen bromide to form triphenylphosphonium bromide.
Step 2: The triphenylphosphonium bromide is then reacted with 1,3-dioxane-2-methanol to form (1,3-Dioxan-2-yl)methylphosphanium bromide.
Industrial Production Methods
In an industrial setting, the production of (1,3-Dioxan-2-yl)methylphosphanium bromide involves similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization to obtain a high-purity product.
化学反応の分析
Types of Reactions
(1,3-Dioxan-2-yl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced products.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
(1,3-Dioxan-2-yl)methylphosphanium bromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1,3-Dioxan-2-yl)methylphosphanium bromide involves its role as a reagent in various chemical reactions. The compound acts as a source of the 1,3-dioxolane moiety, which can be introduced into other molecules through reactions such as Wittig olefination. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Similar in structure but with a different ring size.
(2-Bromomethyl-1,3-dioxolane): Another compound with a similar functional group but different substituents.
(Triphenylphosphoranylidene)acetaldehyde: A related compound used in similar types of reactions.
Uniqueness
(1,3-Dioxan-2-yl)methylphosphanium bromide is unique due to its specific structure, which allows for the introduction of the 1,3-dioxolane moiety into other molecules. This makes it particularly useful in the synthesis of complex organic compounds and pharmaceuticals.
特性
CAS番号 |
73022-37-4 |
|---|---|
分子式 |
C23H24BrO2P |
分子量 |
443.3 g/mol |
IUPAC名 |
1,3-dioxan-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H24O2P.BrH/c1-4-11-20(12-5-1)26(21-13-6-2-7-14-21,22-15-8-3-9-16-22)19-23-24-17-10-18-25-23;/h1-9,11-16,23H,10,17-19H2;1H/q+1;/p-1 |
InChIキー |
SIXFAAOXDKTBRO-UHFFFAOYSA-M |
正規SMILES |
C1COC(OC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151246.png)
![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid](/img/structure/B13151250.png)



![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)


![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)

![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)

